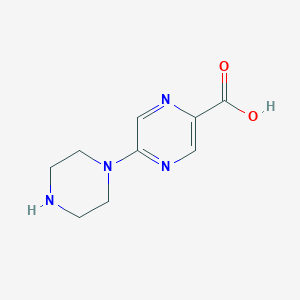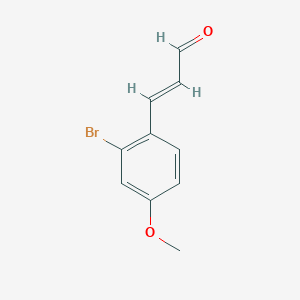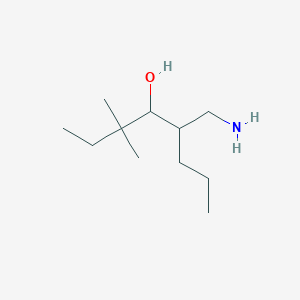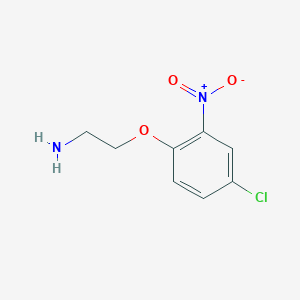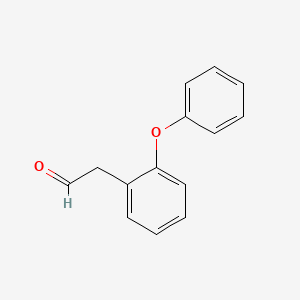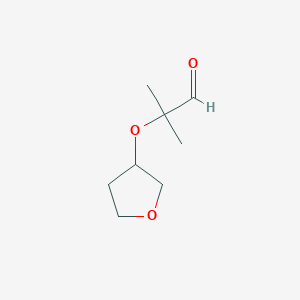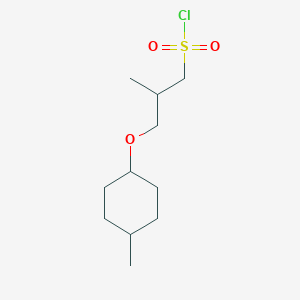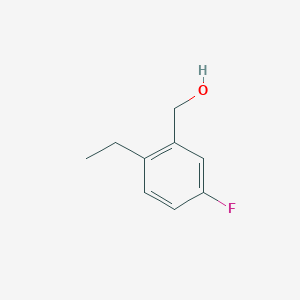![molecular formula C13H20N2O5 B13560390 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound with a unique structure that combines an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl group
準備方法
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring is typically formed through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor.
Coupling of the Azetidine and Oxazole Rings: The azetidine and oxazole rings are coupled together using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反応の分析
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, resulting in the formation of the free amine.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of biological processes and pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.
作用機序
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid: This compound has a similar azetidine ring and Boc protecting group but differs in the presence of a benzoic acid moiety instead of the oxazole ring.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: This compound contains a Boc protecting group and a boronic acid moiety, but differs in the presence of a tetrahydropyridine ring instead of the azetidine and oxazole rings.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains an azetidine ring and a Boc protecting group, but lacks the oxazole ring and has a different functional group at the 3-position.
The uniqueness of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid lies in its combination of the azetidine and oxazole rings, along with the Boc protecting group, which imparts unique reactivity and properties to the compound.
特性
分子式 |
C13H20N2O5 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
5-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-8(7-15)9-5-13(4,10(16)17)20-14-9/h8H,5-7H2,1-4H3,(H,16,17) |
InChIキー |
PALXLGOTBTWPEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NO1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


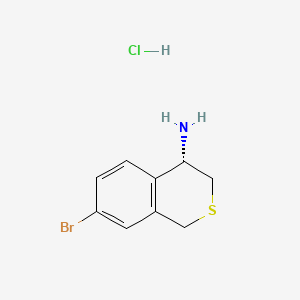
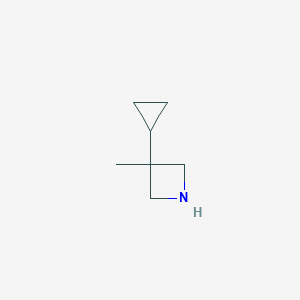
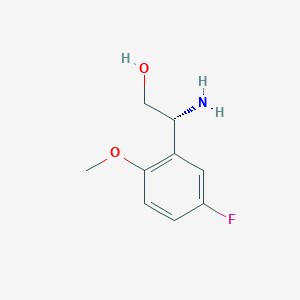
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

